N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Description
The compound N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide features a 2,3-dihydro-1,4-benzodioxine core linked to a carboxamide group. The carboxamide nitrogen is substituted with a 1,1-dioxothiolan-3-yl group and a para-isopropylbenzyl moiety.
Properties
Molecular Formula |
C23H27NO5S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C23H27NO5S/c1-16(2)18-9-7-17(8-10-18)13-24(19-11-12-30(26,27)15-19)23(25)22-14-28-20-5-3-4-6-21(20)29-22/h3-10,16,19,22H,11-15H2,1-2H3 |
InChI Key |
CHRHKOKSIANFTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3COC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Alkylation and Cyclization
-
Reagents : 3,4-Dihydroxybenzaldehyde, 1,2-dibromoethane, potassium hydroxide (KOH), tetrabutylammonium bromide (TBAB).
-
Conditions : Reflux in aqueous NaOH (5:1 molar ratio of 1,2-dibromoethane to benzaldehyde) at 90–110°C for 5–8 hours.
-
Intermediate : 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde (yield: 75–80%).
Oxidation to Carboxylic Acid
-
Oxidizing Agent : Potassium permanganate (KMnO₄) in aqueous solution at 70–80°C.
-
Procedure : Dropwise addition of KMnO₄ to the aldehyde intermediate, followed by reflux for 1–2 hours. Acidification with HCl precipitates the carboxylic acid.
Preparation of N-(1,1-Dioxothiolan-3-yl)-N-[(4-Propan-2-ylphenyl)methyl]amine
The amine component is synthesized through a two-step process involving thiolane sulfonation and reductive amination.
Thiolane Sulfonation
Reductive Amination with 4-Isopropylbenzaldehyde
-
Reagents : 4-Isopropylbenzaldehyde, sodium cyanoborohydride (NaBH₃CN), methanol.
-
Conditions : Stirring at room temperature for 12 hours, followed by purification via column chromatography.
-
Product : N-[(4-Propan-2-ylphenyl)methyl]-1,1-dioxothiolan-3-amine (yield: 78%).
Amide Coupling Strategy
The final step involves coupling the carboxylic acid with the amine derivative using mixed-anhydride or carbodiimide-mediated methods.
Mixed-Anhydride Method
-
Reagents : 2,3-Dihydro-1,4-benzodioxine-3-carboxylic acid, isobutyl chloroformate, N-methylmorpholine (NMM).
-
Procedure :
Carbodiimide-Mediated Coupling
-
Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt), dimethylformamide (DMF).
-
Conditions : Reaction at 0°C for 2 hours, followed by warming to room temperature for 24 hours.
-
Yield : 72–75%.
Optimization and Industrial Scalability
Solvent and Catalytic Systems
Purification Techniques
-
Recrystallization : Ethanol/water (3:1) mixture achieves >99% purity for the carboxylic acid intermediate.
-
Chromatography : Gradient elution (hexane/ethyl acetate) isolates the final amide with >98% purity.
Analytical Characterization Data
| Parameter | Value/Description | Source |
|---|---|---|
| 1H NMR (D₂O) | δ 4.28 (4H, dioxine), δ 7.2–7.66 (aromatic H) | |
| HPLC Purity | 98.5% | |
| Melting Point | 182–184°C | |
| MS (ESI+) | m/z 487.2 [M+H]+ |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and precise reaction times to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide exhibit significant anticancer properties. The presence of the dioxothiolan ring may enhance the compound's ability to inhibit cancer cell proliferation by targeting specific enzymes involved in DNA synthesis.
Antimicrobial Properties
The compound has shown promise as a potential antimicrobial agent. Its structural features contribute to increased lipophilicity, facilitating better cell membrane penetration and enhancing its effectiveness against various pathogens.
Interaction Studies
Understanding the interactions of this compound with biological targets is crucial for elucidating its pharmacodynamics. Studies often involve:
- In vitro assays : To assess cytotoxicity and efficacy against cancer cell lines.
- In vivo models : To evaluate therapeutic potential and safety profiles.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Ongoing research focuses on developing derivatives with enhanced biological activity.
Case Study 1: Anticancer Efficacy
A study explored the anticancer efficacy of related benzodioxine derivatives. The results indicated that these compounds could inhibit the growth of tumor cells by inducing apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial activity of compounds similar to this compound against various bacterial strains. The findings revealed significant inhibitory effects, suggesting potential as a therapeutic agent in treating infections.
Mechanism of Action
The mechanism of action of N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzodioxine-Carboxamide Derivatives
(a) N-(4-Methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-9-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide (CAS 1144478-89-6)
- Structure: Shares the benzodioxine-carboxamide core but replaces the dioxothiolan and isopropylbenzyl groups with a methoxy-methyl-dioxolo-isoquinolinyl substituent.
- Properties: Molecular weight 398.41 (C21H22N2O6).
- Key Difference : Reduced lipophilicity compared to the target compound due to the absence of the isopropylbenzyl group.
(b) N-[(Z)-(5-Nitrothiophen-2-yl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide (CAS 328937-87-7)
Carboxamides with Heterocyclic Cores
(a) N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (Compound 67)
- Structure : Utilizes a naphthyridine core with a pentyl chain and adamantyl group.
- Properties : Molecular weight 422 (C26H35N3O2). The adamantyl group enhances hydrophobicity and may improve blood-brain barrier penetration, similar to the isopropylbenzyl group in the target compound .
- Key Difference : The naphthyridine core may confer distinct electronic properties compared to benzodioxine, altering target selectivity.
(b) 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide
Comparative Data Table
Research Findings and Implications
- Metabolic Stability : The dioxothiolan group in the target compound may resist hydrolysis better than ester-containing analogs (e.g., ’s cyclopropane-carboxamide esters) .
- Lipophilicity vs. In contrast, nitro-substituted analogs (e.g., CAS 328937-87-7) exhibit higher polarity .
- Target Selectivity : Adamantyl (Compound 67) and isopropylbenzyl groups both exploit hydrophobic binding pockets, but the benzodioxine core’s rigidity may confer unique spatial compatibility with targets like G protein-coupled receptors .
Biological Activity
N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula: C23H27NO5S
- Molecular Weight: 429.5 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its structural components:
- Dioxidothiolan Ring: This moiety may engage in redox reactions, influencing various cellular pathways.
- Benzodioxine Structure: Known for its ability to interact with specific biological receptors and enzymes, this structure can modulate signaling pathways related to inflammation and cancer progression.
Anticancer Activity
Research indicates that compounds containing the benzodioxane structure often exhibit anticancer properties. For instance:
- A study demonstrated that similar benzodioxane derivatives inhibited cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation .
Anti-inflammatory Effects
Compounds with the benzodioxane scaffold have shown significant anti-inflammatory activities. For example:
- A derivative was reported to inhibit the p38α MAPK pathway, which plays a crucial role in inflammatory responses .
Antioxidant Properties
The dioxidothiolan component may enhance the antioxidant capacity of the compound, potentially protecting cells from oxidative stress-induced damage.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a related benzodioxane derivative in human ovarian carcinoma models. The compound exhibited significant growth inhibition through apoptosis induction and cell cycle arrest at the G0/G1 phase .
| Compound | Activity | Mechanism |
|---|---|---|
| Benzodioxane Derivative | Anticancer | Induces apoptosis |
| Similar Compound | Anti-inflammatory | Inhibits p38α MAPK |
Study 2: Pharmacological Profile
In a pharmacological assessment, the compound was found to modulate several key signaling pathways associated with tumor growth and inflammation. The study highlighted its potential as a therapeutic agent for conditions such as cancer and chronic inflammatory diseases .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions impact yield and purity?
The synthesis involves multi-step organic reactions, including coupling of the dioxothiolan moiety with the benzodioxine-carboxamide core. Key parameters include temperature control (60–80°C for amide bond formation), solvent selection (e.g., DMF for solubility), and pH adjustments to minimize side reactions. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are critical for monitoring intermediate steps . Purification via high-performance liquid chromatography (HPLC) ensures >95% purity .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- NMR spectroscopy (¹H/¹³C) verifies regiochemistry and stereochemistry, particularly for the dioxothiolan and benzodioxine rings.
- Mass spectrometry (MS) confirms molecular weight and fragmentation patterns.
- HPLC with UV detection quantifies purity, while differential scanning calorimetry (DSC) assesses crystallinity .
Q. What structural motifs are critical for its biological activity?
The dioxothiolan ring (1,1-dioxo substituents) enhances electrophilicity for target binding, while the benzodioxine-carboxamide scaffold provides rigidity for receptor complementarity. The 4-propan-2-ylphenyl group may improve lipophilicity and membrane permeability .
Q. How should in vitro assays be designed to screen for enzyme inhibition (e.g., α-glucosidase, acetylcholinesterase)?
Use enzyme-specific substrates (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) in kinetic assays. Optimize incubation time (30–60 min) and pH (6.8–7.4) to mimic physiological conditions. Include positive controls (e.g., acarbose) and measure IC₅₀ values via dose-response curves .
Q. What are the stability profiles under varying storage conditions?
Conduct accelerated stability studies at 40°C/75% relative humidity (ICH guidelines). Monitor degradation via HPLC and identify hydrolytic or oxidative byproducts (e.g., sulfone oxidation) .
Advanced Research Questions
Q. How can molecular docking and surface plasmon resonance (SPR) elucidate target interactions?
- Docking : Use software (AutoDock Vina) to model binding poses with target proteins (e.g., kinases). Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the dioxothiolan ring.
- SPR : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (ka/kd) at varying compound concentrations (1 nM–10 µM) .
Q. How can statistical design of experiments (DoE) optimize synthesis parameters?
Apply a central composite design to evaluate factors like temperature, solvent ratio, and catalyst loading. Use response surface methodology (RSM) to maximize yield and minimize impurities. For example, a 3² factorial design can identify optimal reflux time and stoichiometry .
Q. How to resolve contradictions in biological activity data across assays?
- Orthogonal assays : Validate α-glucosidase inhibition results with a fluorescence-based assay in addition to UV-Vis.
- Standardize conditions : Control variables like cell passage number (for cellular assays) or serum concentration.
- Meta-analysis : Compare data across studies using statistical tools (e.g., Cohen’s d for effect size) .
Q. What computational strategies predict reactivity or guide synthesis optimization?
Quantum mechanical calculations (DFT) model transition states for key steps (e.g., ring-closing during dioxothiolan formation). Machine learning (e.g., ICReDD’s reaction path search) prioritizes reaction conditions based on historical data .
Q. How to perform regioselective modifications to improve pharmacokinetics?
- Prodrug strategies : Introduce ester groups at the carboxamide nitrogen to enhance solubility.
- PEGylation : Attach polyethylene glycol to the benzodioxine oxygen to prolong half-life.
Validate modifications using in vitro metabolic assays (e.g., liver microsomes) and in vivo bioavailability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
